molecular formula C9H15N3S B1357625 4,5-Dimethyl-2-(piperazin-1-yl)thiazole CAS No. 69389-13-5

4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Cat. No.: B1357625
CAS No.: 69389-13-5
M. Wt: 197.3 g/mol
InChI Key: XFKCBYOBDPYRRI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(piperazin-1-yl)thiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound features a thiazole ring substituted with a piperazine moiety, making it a versatile scaffold for the development of biologically active molecules.

Biochemical Analysis

Biochemical Properties

4,5-Dimethyl-2-(piperazin-1-yl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with DNA gyrase, an enzyme involved in DNA replication and transcription, inhibiting its activity and thereby affecting cellular processes . Additionally, this compound exhibits antimicrobial properties by disrupting the cell membrane integrity of microbial cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce loss of cell viability in certain cancer cell lines, such as MCF-10A cells, by affecting their metabolic pathways and gene expression . Furthermore, this compound can alter cell signaling pathways, leading to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of DNA gyrase by binding to its active site, preventing the enzyme from performing its function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of nucleotides and amino acids, influencing cellular energy production and biosynthesis . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, contributing to its therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations observed in specific tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole typically involves the reaction of 2-bromo-4,5-dimethylthiazole with piperazine. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(piperazin-1-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-2-(piperazin-1-yl)thiazole is unique due to the presence of both the thiazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCBYOBDPYRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601289
Record name 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69389-13-5
Record name 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in analogy to example 2 (b) from 2-iodo-4,5-dimethyl-thiazole and piperazine. The crude material was purified by chromatography (SiO2, methanol/dichloromethane) to yield the title compound as a yellow crystalline solid (yield 25%). MS (m/e): 198.3 (M+H+, 100%).
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